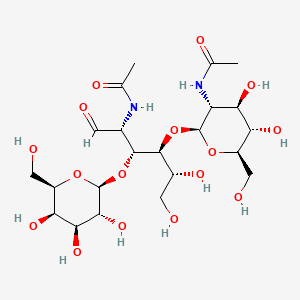

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine

Übersicht

Beschreibung

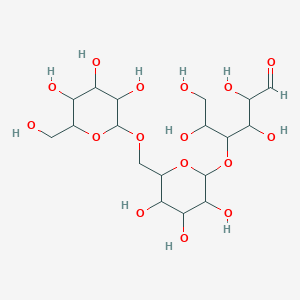

“Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine” is a type of glycosyltransferase that can synthesize all known mucin beta 6 N-acetylglucosaminides . It mediates core 2 and core 4 O-glycan branching, which are crucial steps in mucin-type biosynthesis . This enzyme is also known as the N-acetyllactosamine extension enzyme .

Molecular Structure Analysis

The molecular structure of this compound involves a beta-D-galactosyl- (1->4)-N-acetyl-beta-D-glucosaminyl derivative and UDP-N-acetyl-alpha-D-glucosamine . There are nine cysteine residues at the C-terminal catalytic domain of GCNT3 that are conserved among the GCNT family .

Chemical Reactions Analysis

The chemical reaction involving this compound is catalyzed by the enzyme beta-1,3-galactosyl-O-glycosyl-glycoprotein beta-1,6-N-acetylglucosaminyltransferase . The reaction involves the transfer of an N-acetylglucosamine (GlcNAc) moiety in beta1-6 linkage from UDP-GlcNAc onto mucin-type core 1 O-glycan to form the branched mucin-type core 2 O-glycan .

Wissenschaftliche Forschungsanwendungen

Mucosal Function

The compound is highly expressed in mucin-producing tissues, indicating a pivotal role in mucosal functions . This could have implications in the study of diseases that affect mucosal tissues, such as gastrointestinal disorders.

Immune Modulation

Fungi-derived β-glucan, a type of glucopolysaccharide, has been shown to possess immune-modulatory properties in clinical settings . Studies have indicated that β-glucan derived from Ganoderma lucidum holds particular promise in this regard, both in laboratory and in vivo settings .

T-Lymphocyte Enhancement

In a randomized, double-blinded, placebo-controlled clinical trial conducted among healthy adult volunteers aged 18 to 55, subjects who received Reishi β-glucan exhibited a significant enhancement in various immune cell populations, including CD3 +, CD4 +, CD8 + T-lymphocytes .

Natural Killer Cell Enhancement

The same study also showed an improvement in the CD4/CD8 ratio and natural killer cell counts when compared to the placebo group .

Serum Immunoglobulin A Levels

A statistically significant difference was observed in serum immunoglobulin A levels between the intervention and placebo groups . This suggests that the compound could potentially be used to boost the body’s immune response.

Natural Killer Cell Cytotoxicity

The study also found a statistically significant difference in natural killer cell cytotoxicity between the intervention and placebo groups . This indicates that the compound could potentially enhance the body’s ability to fight off infections.

Safety and Tolerability

The intervention was found to be safe and well tolerated, with no statistically significant changes observed in markers of kidney or liver function in either group . This suggests that the compound could potentially be used in a clinical setting with minimal side effects.

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation into its role in the synthesis of poly-N-acetyllactosamine chains and its potential applications in biotechnology. More studies are required to confirm its additional beneficial effects, to establish the optimal dose, and to reveal the underlying molecular mechanisms .

Wirkmechanismus

Target of Action

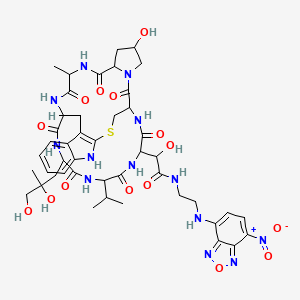

The primary target of Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine, also known as N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, is the enzyme β-1,3-galactosyl-O-glycosyl-glycoprotein β-1,6-N-acetylglucosaminyltransferase . This enzyme is involved in the synthesis of complex carbohydrates and has been found to be overexpressed in highly metastatic melanomas .

Mode of Action

The compound interacts with its target enzyme by acting as a substrate. It is involved in the catalysis of the reaction: UDP-N-acetyl-D-glucosamine + beta-D-galactosyl- (1->3)-N-acetyl-D-galactosaminyl-R = UDP + beta-D-galactosyl- (1->3)- [N-acetyl-beta-D-glucosaminyl- (1->6)]-N-acetyl-D-galactosaminyl-R . This reaction is part of the process of glycosylation, a critical function in the synthesis and modification of proteins and lipids.

Biochemical Pathways

The compound plays a role in the glycosylation pathways, particularly in the formation of complex carbohydrates. Glycosylation is a vital biochemical process that involves the addition of a carbohydrate or a carbohydrate group to a protein or lipid molecule. It plays a crucial role in various biological functions, including cell-cell adhesion, immune response, and protein stability .

Result of Action

The action of Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine results in the formation of complex carbohydrates. These carbohydrates play various roles in biological systems, including structural functions, cell-cell recognition, and as components of glycoproteins and glycolipids . In the context of cancer, the overexpression of the target enzyme and the subsequent increase in complex carbohydrate formation have been associated with increased cancer motility .

Action Environment

The action of Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine can be influenced by various environmental factors. For instance, the presence and concentration of the target enzyme can affect the compound’s efficacy. Additionally, factors such as pH and temperature can impact enzyme activity and thus the compound’s action. The presence of other molecules can also influence the compound’s action, as they may compete for the same enzyme or alter the enzyme’s conformation .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14+,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGUPKXCDOJNJC-INXDIBGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223717 | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73499-58-8 | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073499588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)